molecular formula C19H24N4O3S B2620895 6-amino-2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1-(3-methoxyphenyl)-1,4-dihydropyrimidin-4-one CAS No. 893986-78-2

6-amino-2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1-(3-methoxyphenyl)-1,4-dihydropyrimidin-4-one

Cat. No.: B2620895
CAS No.: 893986-78-2
M. Wt: 388.49
InChI Key: IZGGTTPEKLMJGR-UHFFFAOYSA-N
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Description

6-amino-2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1-(3-methoxyphenyl)-1,4-dihydropyrimidin-4-one is a synthetic dihydropyrimidinone (DHPM) derivative of interest in medicinal chemistry and drug discovery research. This compound is provided for research purposes only. Dihydropyrimidinones represent a significant heterocyclic scaffold in scientific literature due to their diverse pharmacological profiles . As a class, DHPMs have been investigated for a wide spectrum of biological activities, which may include anti-cancer, anti-inflammatory, anti-HIV, anti-tubercular, and antibacterial properties, among others . The core dihydropyrimidine structure is a key building block in nucleic acids and is found in several pharmacologically active molecules and natural products . The specific structure of this reagent, featuring a 1-(3-methoxyphenyl) substituent and a sulfanyl-acetamide side chain, suggests potential for exploration in structure-activity relationship (SAR) studies. Researchers can utilize this compound as a building block for the synthesis of more complex molecules or as a reference standard in bio-screening assays. The azepane ring and methoxyphenyl group offer distinct steric and electronic properties for investigating ligand-receptor interactions. This product is strictly for laboratory research use and is not for human, veterinary, or household use.

Properties

IUPAC Name

6-amino-2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1-(3-methoxyphenyl)pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-26-15-8-6-7-14(11-15)23-16(20)12-17(24)21-19(23)27-13-18(25)22-9-4-2-3-5-10-22/h6-8,11-12H,2-5,9-10,13,20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGGTTPEKLMJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=CC(=O)N=C2SCC(=O)N3CCCCCC3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-amino-2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1-(3-methoxyphenyl)-1,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the azepane and methoxyphenyl groups. Common reagents used in these reactions include amines, thiols, and various organic solvents. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides. .

Scientific Research Applications

6-amino-2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1-(3-methoxyphenyl)-1,4-dihydropyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane moiety may play a role in binding to these targets, while the methoxyphenyl group can influence the compound’s overall activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s azepane group introduces a bulky, flexible substituent that may enhance blood-brain barrier penetration compared to smaller cyclic amines .
  • The pyrazolo-pyrimidinone analog () features a fused heterocyclic system, which may enhance planarity and π-π stacking interactions in enzyme binding pockets.

Physicochemical Properties

  • Solubility : The 3-methoxyphenyl group in the target compound increases hydrophilicity compared to 3-methylphenyl (logP reduction ~0.5–1.0) .
  • Hydrogen Bonding: The amino group at position 6 and the oxoethyl sulfanyl chain may form hydrogen bonds with targets, akin to pyridinone derivatives in .

Pharmacological Potential (Hypothetical)

  • Thiazole-containing Analog () : The thiazole group is associated with antimicrobial activity, as seen in sulfa drugs and methicillin derivatives.
  • Pyrazolo-pyrimidinone (): The fused heterocycle may inhibit kinases or topoisomerases, analogous to imatinib or doxorubicin.

Methodological Considerations

Structural validation of these compounds relies on crystallographic tools like SHELX (), which has been critical in confirming the stereochemistry of dihydropyrimidinones and pyrazolo-pyrimidinones . However, the absence of high-resolution activity data for the target compound highlights the need for further biochemical assays.

Biological Activity

6-amino-2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1-(3-methoxyphenyl)-1,4-dihydropyrimidin-4-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₈N₄O₂S
  • Molecular Weight : 282.36 g/mol
  • CAS Number : [Not provided in the search results]

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrimidine ring and the introduction of various functional groups. The detailed synthetic pathway is crucial for understanding its biological activity.

Biological Activity

The compound's biological activity can be categorized into several areas:

Antitumor Activity

Recent studies have indicated that derivatives of pyrimidines exhibit significant antitumor properties. For instance, compounds structurally related to pyrimidines have been tested against various cancer cell lines, demonstrating cytotoxic effects. Research has shown that certain modifications in the structure can enhance antitumor activity.

CompoundIC50 (μM)Cell Line
6-amino derivative<50HepG2
Clotrimazole48.96HepG2
Cisplatin22.4HepG2

These results suggest that the introduction of specific substituents on the pyrimidine core can lead to improved efficacy against cancer cells.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of DNA/RNA synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis, leading to reduced proliferation of cancer cells.
  • Induction of apoptosis : Many derivatives trigger apoptotic pathways in tumor cells, contributing to their cytotoxic effects.

Case Studies and Research Findings

Research has focused on synthesizing various derivatives and assessing their biological activities. For example:

  • Cytotoxicity Assays : Compounds were tested using MTT assays to determine their IC50 values against human cancer cell lines like HepG2. The results indicated varying degrees of cytotoxicity based on structural modifications.
  • Structure-Activity Relationship (SAR) : Studies have established a clear relationship between chemical structure and biological activity, emphasizing how specific functional groups influence efficacy.
  • Comparative Studies : The compound has been compared with established chemotherapeutics such as cisplatin, revealing insights into its potential as a novel therapeutic agent.

Q & A

Q. Q1: What are the standard synthetic routes for synthesizing this compound, and what are the critical reaction parameters?

A1: The synthesis typically involves multi-step protocols, such as:

  • Step 1: Condensation of a substituted pyrimidinone core with a thiol-containing azepane derivative under nucleophilic substitution conditions (e.g., using DMF as a solvent at 80–100°C) .
  • Step 2: Introduction of the 3-methoxyphenyl group via Suzuki coupling or alkylation, requiring inert atmospheres (N₂/Ar) to prevent oxidation .
  • Critical parameters: Temperature control (avoiding exothermic side reactions), pH adjustment during thiouracil intermediate formation, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Q2: How is the structural integrity of this compound validated in academic research?

A2: Standard validation methods include:

  • NMR spectroscopy: ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy proton singlet at δ 3.8–4.0 ppm, azepane ring protons at δ 1.5–2.5 ppm) .
  • Mass spectrometry: High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ calculated for C₂₁H₂₆N₄O₃S: 415.18) .
  • X-ray crystallography (if crystals are obtainable): To resolve bond angles and torsional strain in the dihydropyrimidinone ring .

Advanced Research Questions

Q. Q3: How can computational chemistry resolve contradictions in proposed reaction mechanisms for this compound’s synthesis?

A3: Contradictions (e.g., competing nucleophilic attack sites) are addressed via:

  • DFT calculations: To model transition states and compare activation energies for alternative pathways (e.g., sulfur vs. nitrogen nucleophilicity) .
  • MD simulations: To predict solvent effects (e.g., DMF vs. THF) on reaction kinetics .
  • Case study: A 2023 study resolved a thiouracil vs. thiolactam intermediate debate using IR frequency matching between experimental and computed spectra .

Q. Q4: What strategies optimize bioactivity while minimizing toxicity in derivatives of this compound?

A4: Key strategies include:

  • SAR studies: Systematic substitution of the azepane ring (e.g., replacing with piperidine or morpholine) to modulate lipophilicity and target binding .
  • In vitro assays: Testing cytotoxicity against HEK-293 cells (IC₅₀ thresholds >50 μM) and parallel evaluation of antimicrobial activity (e.g., MIC against S. aureus) .
  • Metabolic stability: Liver microsome assays to identify labile groups (e.g., methoxy → hydroxyl via CYP450) and guide prodrug design .

Q. Q5: How do crystallographic data reconcile discrepancies in reported spectroscopic assignments?

A5: For example, conflicting NMR assignments for the dihydropyrimidinone NH proton:

  • X-ray data confirm hydrogen bonding between NH and the sulfanyl group, shifting the NH peak downfield (δ 10.2–10.5 ppm) .
  • Variable-temperature NMR can resolve dynamic effects (e.g., ring puckering) that obscure signal splitting .

Methodological Guidance for Experimental Design

Q. Q6: What analytical techniques are recommended for purity assessment, and how are inter-lab variability issues mitigated?

A6:

  • HPLC-DAD/MS: Use C18 columns (acetonitrile/water + 0.1% formic acid) with UV detection at 254 nm and mass verification .
  • Inter-lab calibration: Cross-validate results using a shared reference standard (e.g., USP-grade compound) and adhere to ICH Q2(R1) guidelines .

Q. Q7: How should researchers design stability studies under varying pH and temperature conditions?

A7:

  • Forced degradation: Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and H₂O₂ (oxidative) at 40°C for 24 hours.
  • Analytical endpoints: Track degradation via LC-MS (e.g., hydrolysis of the sulfanyl group → disulfide formation) .
  • Data interpretation: Use Arrhenius plots to extrapolate shelf-life under ambient conditions .

Data Contradiction Analysis

Q. Q8: How to address conflicting reports on this compound’s solubility in polar vs. nonpolar solvents?

A8:

  • Contradiction source: Variability in polymorphic forms (e.g., amorphous vs. crystalline).
  • Resolution: Characterize solid-state forms via PXRD and DSC. Solubility studies should specify the polymorph (e.g., crystalline form: solubility in ethanol = 12 mg/mL; amorphous = 35 mg/mL) .

Q. Q9: Why do in silico ADMET predictions conflict with experimental pharmacokinetic data?

A9:

  • Common pitfalls: Overreliance on generic algorithms (e.g., SwissADME) without adjusting for azepane’s unique conformation.
  • Mitigation: Train models with azepane-containing analogs and validate via in vivo rat studies (plasma t₁/₂, AUC) .

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